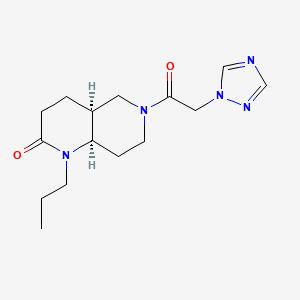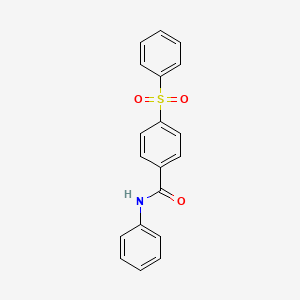
N-(3-methylphenyl)-6-(trifluoromethyl)-1,3,5-triazine-2,4-diamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3-methylphenyl)-6-(trifluoromethyl)-1,3,5-triazine-2,4-diamine, commonly known as MTA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. MTA is a triazine-based compound that has been found to have a wide range of biological activities, including anticancer, antifungal, and antiviral properties.
Aplicaciones Científicas De Investigación
MTA has been extensively studied for its potential applications in various fields. In cancer research, MTA has been found to inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest. MTA has also been shown to have antifungal and antiviral properties, making it a potential candidate for the treatment of fungal and viral infections. Additionally, MTA has been studied for its potential use as a herbicide.
Mecanismo De Acción
The mechanism of action of MTA is not fully understood, but it is believed to act by inhibiting the activity of enzymes involved in various biological processes. MTA has been shown to inhibit the activity of dihydrofolate reductase, an enzyme involved in DNA synthesis, which may contribute to its anticancer properties. MTA has also been shown to inhibit the activity of fungal and viral enzymes, making it a potential candidate for the treatment of fungal and viral infections.
Biochemical and Physiological Effects:
MTA has been shown to have a wide range of biochemical and physiological effects. In cancer cells, MTA has been shown to induce apoptosis and cell cycle arrest, leading to the inhibition of cell growth. MTA has also been shown to inhibit the activity of dihydrofolate reductase, leading to the inhibition of DNA synthesis. In fungal and viral infections, MTA has been shown to inhibit the activity of fungal and viral enzymes, leading to the inhibition of fungal and viral growth.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
MTA has several advantages for lab experiments, including its high purity, stability, and solubility in various solvents. However, MTA also has some limitations, including its potential toxicity and the need for further studies to understand its mechanism of action fully.
Direcciones Futuras
There are several future directions for the study of MTA. One potential direction is the development of MTA-based drugs for the treatment of cancer, fungal, and viral infections. Another potential direction is the study of the mechanism of action of MTA to better understand its biological activities. Additionally, the study of the potential toxicity of MTA and its effects on the environment is also an essential area of future research.
Conclusion:
MTA is a chemical compound with significant potential for various scientific research applications. Its wide range of biological activities, including anticancer, antifungal, and antiviral properties, makes it a potential candidate for the development of drugs for the treatment of various diseases. The synthesis method of MTA has been optimized to achieve high yields of MTA with high purity. The mechanism of action of MTA is not fully understood, but it is believed to act by inhibiting the activity of enzymes involved in various biological processes. MTA has several advantages for lab experiments, including its high purity, stability, and solubility in various solvents. However, further studies are needed to fully understand its mechanism of action and potential toxicity.
Métodos De Síntesis
MTA can be synthesized using various methods, including the reaction of 3-methylbenzenamine with cyanuric chloride and trifluoroacetic acid. Another method involves the reaction of 3-methylbenzenamine with 2,4,6-trichloro-1,3,5-triazine in the presence of sodium bicarbonate. These methods have been optimized to achieve high yields of MTA with high purity.
Propiedades
IUPAC Name |
2-N-(3-methylphenyl)-6-(trifluoromethyl)-1,3,5-triazine-2,4-diamine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10F3N5/c1-6-3-2-4-7(5-6)16-10-18-8(11(12,13)14)17-9(15)19-10/h2-5H,1H3,(H3,15,16,17,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PSJUFGUZVGGWMJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC2=NC(=NC(=N2)N)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10F3N5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![8-[5-(trifluoromethyl)-2-pyridinyl]-1-oxa-3,8-diazaspiro[4.6]undecan-2-one](/img/structure/B5439655.png)
![N-[4-(allyloxy)-3-methoxybenzyl]cyclopropanamine hydrochloride](/img/structure/B5439664.png)
![2-[5-chloro-6-oxo-4-(1-piperidinyl)-1(6H)-pyridazinyl]-N-(4-chlorophenyl)acetamide](/img/structure/B5439672.png)
![2-{[3-(3-methylphenyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}phenyl 4-methoxybenzenesulfonate](/img/structure/B5439687.png)
![1-{[5-methyl-2-(2-methylphenyl)-1,3-oxazol-4-yl]methyl}-1H-1,2,4-triazole](/img/structure/B5439696.png)



![methyl 2-({[4-(3-phenyl-2-propen-1-yl)-1-piperazinyl]acetyl}amino)-3-thiophenecarboxylate](/img/structure/B5439724.png)
![1-[2-(dimethylamino)ethyl]-5-(3-ethoxy-4-hydroxyphenyl)-3-hydroxy-4-(4-isobutoxy-3-methylbenzoyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5439750.png)
![3-(4-ethyl-1H-pyrazol-5-yl)-1-{[2-(pyrrolidin-1-ylmethyl)-1,3-thiazol-5-yl]carbonyl}piperidine](/img/structure/B5439751.png)
![4-[3-methyl-5-(phenoxymethyl)-2-furoyl]-2-(trifluoromethyl)morpholine](/img/structure/B5439756.png)
![4-(1-{[1-(methoxyacetyl)-3-piperidinyl]carbonyl}-3-azetidinyl)pyridine](/img/structure/B5439761.png)
![(2S*,4S*,5R*)-5-(4-chlorophenyl)-1,2-dimethyl-4-[(4-methylpiperazin-1-yl)carbonyl]pyrrolidine-2-carboxylic acid](/img/structure/B5439767.png)